molecular formula C5H12N2O2 B045769 tert-Butyl carbazate CAS No. 870-46-2

tert-Butyl carbazate

Cat. No. B045769
CAS RN: 870-46-2
M. Wt: 132.16 g/mol
InChI Key: DKACXUFSLUYRFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl carbazate and related compounds involves several key strategies:

  • Multicomponent Reactions: tert-Butyl nitrite serves as both an oxidant and a N1 synthon in a multicomponent reaction, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations (Sau et al., 2018).
  • Versatile Intermediates: N-tert-Butanesulfinyl imines, derived from tert-butanesulfinamide, are versatile intermediates for the asymmetric synthesis of amines, showcasing the broad utility of tert-butyl-based compounds in synthesizing enantioenriched amines (Ellman et al., 2002).
  • Enantioselective Synthesis: The enantioselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate demonstrates the capability to set stereogenic centers, vital for the production of potent inhibitors (Ghosh et al., 2017).

Molecular Structure Analysis

The molecular structure of tert-Butyl carbazate derivatives has been characterized through various spectroscopic techniques, including NMR and X-ray diffraction. These studies provide insights into the preferred conformation and geometrical isomerism of these compounds in both the liquid and solid states (Shanthi et al., 2020).

Chemical Reactions and Properties

  • Palladium-Catalyzed Cross-Coupling: N-Boc-N-alkenylhydrazines, a unique class of compounds, are synthesized via palladium-catalyzed cross-coupling between alkenyl halides and tert-butyl carbazate, showcasing the compound's role in forming highly functionalized hydrazines (Barluenga et al., 2007).

Scientific Research Applications

  • Detection of Volatile Acid Vapors : Tert-butyl carbazate-modified carbazole nanofibers have been found effective in detecting volatile acid vapors, presenting a straightforward method for creating efficient chemosensors (Jiabao Sun et al., 2015).

  • Chromatography Applications : In chromatography, tert-butyl carbamate and tert-butyl carbazate have been used as co-modifiers in cyclodextrin-modified mobile phases. This application shortens the retention times for polyaromatic hydrocarbons in reversed-phase high-performance liquid chromatography (HPLC), thus enhancing separation efficiency (N. Husain et al., 1995).

  • Polymer Synthesis : Tert-butyl carbazate derivatives, such as di-tert-butyl acrylate (diTBA) monomer, have been utilized to increase carboxylic acid density and flexibility in the synthesis of polymers like poly(acrylic acid), maintaining chain-end fidelity under specific polymerization conditions (Z. Page et al., 2017).

  • Drug Discovery : The incorporation of tert-butyl isosteres in drug discovery has been evaluated, though their use can lead to unwanted properties and decreased metabolic stability (Matthias V. Westphal et al., 2015).

  • Synthesis of N-Boc-N-alkenylhydrazines : Palladium-catalyzed cross-coupling between alkenyl halides and tert-butyl carbazate has been employed for the first general synthesis of N-Boc-N-alkenylhydrazines, a highly functionalized and unusual type of hydrazine (J. Barluenga et al., 2007).

  • Antimicrobial Activity : Compounds derived from tert-butyl carbazate have shown promising antimicrobial activity against various bacteria and fungi (A. Ghoneim & S. Mohamed, 2013).

  • Preparation of α-Alkyl-α-aminosilanes : The metalation of tert-butyl carbamate derivatives of aminomethyltrimethylsilane has been an efficient method for preparing α-functionalized α-amino silanes (S. Sieburth et al., 1996).

  • Synthesis of Piperidin-4-ones : Tert-butyl carbazates have been utilized in the synthesis of biopertinent and synthetically important intermediates of piperidin-4-ones, with their characterization done using various techniques (D. Shanthi et al., 2020).

Safety And Hazards

Tert-Butyl carbazate is classified as a flammable solid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed or in contact with skin . It should be stored in a cool place and is incompatible with strong oxidizing agents and strong bases .

Future Directions

Tert-Butyl carbazate has found a number of applications in the field of chemistry, particularly in the synthesis of other compounds . Future research may focus on exploring new applications and improving the synthesis process .

properties

IUPAC Name

tert-butyl N-aminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-5(2,3)9-4(8)7-6/h6H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKACXUFSLUYRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061227
Record name Hydrazinecarboxylic acid, 1,1-dimethylethyl ester
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Molecular Weight

132.16 g/mol
Source PubChem
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Product Name

tert-Butyl carbazate

CAS RN

870-46-2
Record name tert-Butyl carbazate
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Record name tert-Butyl carbazate
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Record name Hydrazinecarboxylic acid, 1,1-dimethylethyl ester
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Record name tert-butyl carbazate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,030
Citations
A Rotinov, RM Domínguez, T Córdova… - Journal of physical …, 2005 - Wiley Online Library
… Geometries of the reactant tert-butyl carbazate and the intermediate products isobutylene and H2NNCOOH were optimized using ab initio RHF, MP2 and DFT/B3LYP methods with 6–…
Number of citations: 20 onlinelibrary.wiley.com
J Barluenga, P Moriel, F Aznar, C Valdés - Organic Letters, 2007 - ACS Publications
… In a preliminary study we investigated the coupling between β-bromostyrene 2a and tert-butyl carbazate 1 under different catalytic combinations using Pd 2 (dba) 3 as a metal source …
Number of citations: 56 pubs.acs.org
A Mata, DN Tran, U Weigl, JD Williams… - Chemical …, 2020 - pubs.rsc.org
… (c) This work: nickel/photoredox catalyzed couplings of tert-butyl carbazate with aryl halides … Loading of nickel catalyst, tert-butyl carbazate and DBU had only minor influences. These …
Number of citations: 10 pubs.rsc.org
AA Ghoneim, SA Mohamed - Oriental Journal of chemistry, 2013 - search.proquest.com
Tert-butyl carbazate (1) reacted with ammonium thiocyanate and phenyl isothiocyanate to afford the corresponding 5-tert-butoxy-4H-1, 2, 4-triazole-3-thiol (3) 5-tert-butoxy-4-phenyl-2H-…
Number of citations: 2 search.proquest.com
RA Aitken, AMZ Slawin - Molbank, 2022 - mdpi.com
… The simple compound tert-butyl carbazate or N-tert-butoxycarbonylhydrazine 1 (Scheme 1) was first reported in 1957 [1] and is currently available from a number of commercial suppliers …
Number of citations: 1 www.mdpi.com
GW Kabalka, SK Guchhait - Organic Letters, 2003 - ACS Publications
… In our initial experiments, tert-butyl carbazate was mixed with … Utilizing 2 equiv of tert-butyl carbazate and running the … Optimal yields were obtained utilizing tert-butyl carbazate (2.0 mmol…
Number of citations: 41 pubs.acs.org
M MURAKI, T MIZOGUCHI - Chemical and Pharmaceutical Bulletin, 1970 - jstage.jst.go.jp
A Convenient Preparation of tert-Butyl Carbazate … A Convenient Preparation of tert-Butyl Carbazate …
Number of citations: 3 www.jstage.jst.go.jp
MS Park, ES Chang, MS Lee… - Bulletin of the Korean …, 2002 - koreascience.kr
… tert-butyl carbazate in … tert butyl carbazate was often sublimated as white solid in the condenser, it was important to react the amino acids with excess (twofold mol %) tert-butyl carbazate…
Number of citations: 23 koreascience.kr
A Hallberg, L Westfelt, B Holm - The Journal of Organic Chemistry, 1981 - ACS Publications
… previously reported7,8 by the use of tert-butyl carbazate (2) instead of ethyl carbazate with a … In addition, use of the commercially available tert-butyl carbazate (2) in place of the ethyl …
Number of citations: 53 pubs.acs.org
HA Ioannidou, PA Koutentis - Molbank, 2009 - mdpi.com
… As such, the reaction of 3-iodo-5-phenylisothiazole-4-carbonitrile 1 [1] with tert-butyl carbazate in the presence of copper iodide and cesium carbonate as base, together with 1,10-…
Number of citations: 5 www.mdpi.com

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